

# An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Strontium Tetrahydrate

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## Compound of Interest

Compound Name: *Esomeprazole strontium*

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## Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] Esomeprazole is formulated as various salts to improve its stability and bioavailability. This guide provides a comprehensive overview of the physicochemical properties of **esomeprazole strontium** tetrahydrate, a specific salt form of esomeprazole.

This document details the synthesis, structure, solubility, stability, and polymorphic characteristics of **esomeprazole strontium** tetrahydrate. The information presented is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

## General Properties

**Esomeprazole strontium** tetrahydrate is the strontium salt of the S-isomer of omeprazole, complexed with four molecules of water.[2] Its general properties are summarized in the table below.

Property	Value	Reference
Chemical Name	bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl)strontium tetrahydrate	[3]
Molecular Formula	(C <sub>17</sub> H <sub>18</sub> N <sub>3</sub> O <sub>3</sub> S) <sub>2</sub> Sr · 4H <sub>2</sub> O	[2]
Molecular Weight	848.50 g/mol	[2]
Appearance	White or almost white crystalline powder	[2]
Water Content	Contains 4 moles of water of solvation	[2]

## Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability. **Esomeprazole strontium** tetrahydrate is described as being soluble in water.[2]

While specific quantitative data for the pH-dependent solubility profile of **esomeprazole strontium** tetrahydrate is not readily available in the cited literature, data for the related salt, esomeprazole magnesium, indicates that its solubility is pH-dependent, with solubility increasing as the pH increases.[4] It is reasonable to anticipate a similar trend for **esomeprazole strontium** tetrahydrate due to the similar nature of the parent molecule.

Table 1: Solubility of Esomeprazole Magnesium in Various Media at 25°C

Solvent/Medium	Solubility (mg/mL)
Methanol	1.214
Phosphate Buffer pH 7.4	0.521
Simulated Intestinal Fluid pH 6.8	0.475
Phosphate Buffer pH 6.8	0.466
Simulated Gastric Fluid pH 1.2	0.147
0.1 N HCl	0.131
Distilled Water	0.017

Data for Esomeprazole Magnesium, presented as a proxy for the likely pH-dependent solubility trend of Esomeprazole Strontium Tetrahydrate.

[\[4\]](#)

## Stability Profile

The stability of esomeprazole is highly pH-dependent, with rapid degradation occurring in acidic media.[\[5\]](#) The strontium salt form is designed to enhance its stability.

## Thermal Stability

A patent for crystalline **esomeprazole strontium** tetrahydrate reports good stability against heat.[\[6\]](#)

## Hygroscopicity

The crystalline form of **esomeprazole strontium** tetrahydrate is described as non-hygroscopic.[\[6\]](#)

## Stability in Solution

The stability of esomeprazole in aqueous solutions is significantly influenced by pH. It is most stable in alkaline conditions.[\[5\]](#)

## Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for the strontium salt is limited, studies on esomeprazole reveal its degradation pathways under various stress conditions.

Table 2: Summary of Forced Degradation Conditions for Esomeprazole

Stress Condition	Typical Conditions	Expected Outcome	Reference
Acid Hydrolysis	0.1 N HCl at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours).	Significant degradation is expected.	[7]
Alkaline Hydrolysis	0.1 N NaOH at elevated temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).	Degradation is expected, though generally less rapid than in acidic conditions.	[7]
Oxidative Degradation	3% Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> ) at room temperature for a defined period (e.g., several hours).	Degradation is expected.	[7]
Thermal Degradation	Dry heat at elevated temperatures (e.g., 105°C) for a defined period (e.g., 24 hours).	Degradation is expected.	[8]
Photodegradation	Exposure to UV and/or visible light.	Degradation is possible.	[7]

## Polymorphism and Solid-State Characterization

The crystalline form of **esomeprazole strontium** tetrahydrate has been characterized using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

### X-ray Powder Diffraction (XRPD)

A patent for crystalline **esomeprazole strontium** tetrahydrate provides characteristic XRPD peaks.

Table 3: Characteristic XRPD Peaks for Crystalline **Esomeprazole Strontium** Tetrahydrate

**2θ (degrees)**

5.6

11.1

13.5

14.8

16.2

17.5

18.0

20.1

20.4

21.2

22.2

24.5

25.2

26.3

27.5

29.8

31.1

32.8

36.5

Data extracted from a patent for crystalline S-omeprazole strontium tetrahydrate.[6]

## Differential Scanning Calorimetry (DSC)

The thermal behavior of **esomeprazole strontium** tetrahydrate has been investigated by DSC.

Table 4: DSC Thermal Events for Crystalline **Esomeprazole Strontium** Tetrahydrate

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Enthalpy (J/g)
Endotherm	~100	~118	~179
Exotherm	~203	~211	451
Data obtained at a heating rate of 5°C/min.[6]			

The endothermic peak is likely associated with the loss of water of hydration, while the exothermic peak may indicate decomposition.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the physicochemical characterization of **esomeprazole strontium** tetrahydrate.

### Equilibrium Solubility Determination

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.[9][10]

Objective: To determine the solubility of **esomeprazole strontium** tetrahydrate in aqueous media across a pH range of 1.2 to 6.8.

Materials:

- **Esomeprazole strontium** tetrahydrate
- Buffer solutions (pH 1.2, 4.5, and 6.8)
- Calibrated pH meter
- Constant temperature shaker bath ( $37 \pm 1$  °C)

- Centrifuge
- Validated analytical method (e.g., HPLC-UV)

#### Procedure:

- Prepare buffer solutions of pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).
- Add an excess amount of **esomeprazole strontium** tetrahydrate to a known volume of each buffer solution in triplicate.
- Place the sealed containers in a shaker bath maintained at  $37 \pm 1$  °C and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
- Periodically withdraw samples and measure the pH to ensure it remains within the desired range.
- After reaching equilibrium, centrifuge the samples to separate the undissolved solid.
- Withdraw an aliquot from the supernatant, filter if necessary, and dilute appropriately.
- Analyze the concentration of esomeprazole in the diluted supernatant using a validated analytical method.
- Confirm that equilibrium was reached by analyzing samples at multiple time points until a plateau in concentration is observed.

## Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of esomeprazole and its degradation products.<sup>[11][12][13][14]</sup>

**Objective:** To develop and validate an HPLC method capable of separating and quantifying esomeprazole from its potential degradation products.

**Chromatographic Conditions (Example):**



- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.4) and acetonitrile in a suitable ratio (e.g., 50:50 v/v).
- Flow Rate: 1.0 mL/min
- Detection: UV at 302 nm
- Column Temperature: Ambient or controlled

#### Procedure:

- Standard Solution Preparation: Prepare a standard solution of **esomeprazole strontium** tetrahydrate of a known concentration in the mobile phase or a suitable diluent.
- Sample Preparation: Prepare sample solutions from stability studies or forced degradation experiments at a similar concentration to the standard solution.
- System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time, peak area, and tailing factor).
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Calculate the amount of esomeprazole and any degradation products in the samples by comparing their peak areas to that of the standard.

## Forced Degradation Study

This protocol is based on ICH Q1A(R2) guidelines and published literature on esomeprazole. [\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To investigate the degradation of **esomeprazole strontium** tetrahydrate under various stress conditions.

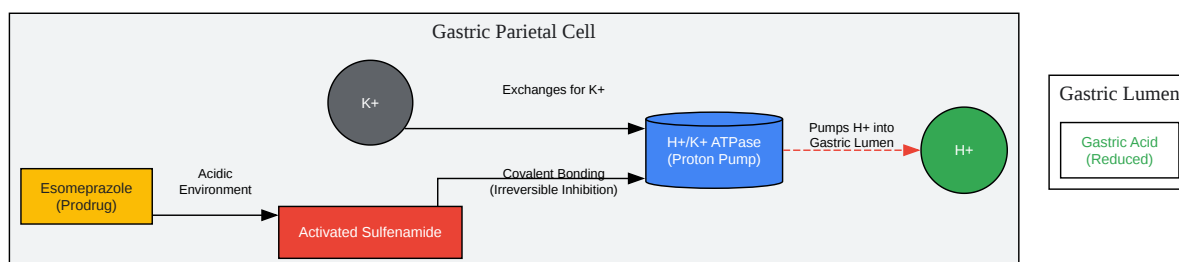
#### Procedure:

- Acid Hydrolysis: Dissolve **esomeprazole strontium** tetrahydrate in 0.1 N HCl and keep at room temperature or 60°C for a specified time. Neutralize the solution before analysis.[\[7\]](#)
- Alkaline Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.[\[7\]](#)
- Oxidative Degradation: Treat a solution of the compound with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for a specified time.[\[7\]](#)
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified time.[\[8\]](#)
- Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and identify major degradation products.

## Signaling Pathways and Experimental Workflows

### Mechanism of Action of Proton Pump Inhibitors

Esomeprazole, as a proton pump inhibitor, acts by irreversibly blocking the H<sup>+</sup>/K<sup>+</sup> ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[\[1\]](#)

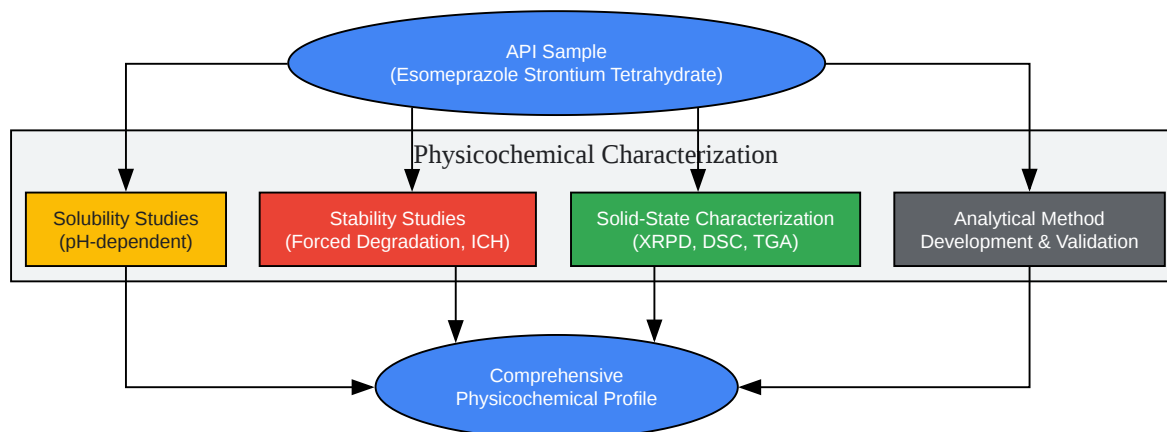


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Caption: Mechanism of action of esomeprazole as a proton pump inhibitor.

## Experimental Workflow for Physicochemical Characterization

A typical workflow for the physicochemical characterization of an API like **esomeprazole strontium** tetrahydrate involves a series of analytical techniques to determine its fundamental properties.



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Caption: General workflow for API physicochemical characterization.

## Conclusion

**Esomeprazole strontium** tetrahydrate is a crystalline, non-hygroscopic, and thermally stable salt of esomeprazole. Its solubility is expected to be pH-dependent, a critical factor for formulation development. This guide has summarized the key physicochemical properties of **esomeprazole strontium** tetrahydrate and provided detailed experimental protocols for its characterization. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers involved in the development of drug

products containing this active pharmaceutical ingredient. Further investigation into the quantitative pH-solubility profile of the strontium salt is recommended to complete its comprehensive characterization.

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